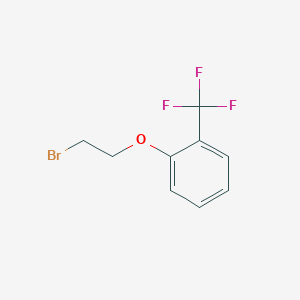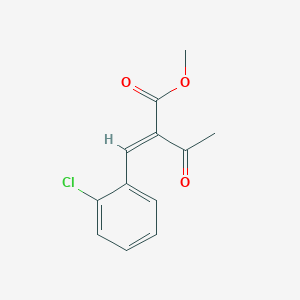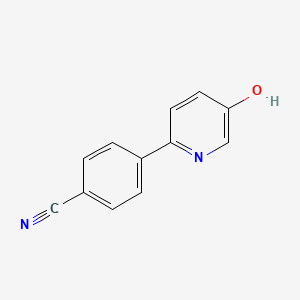
Netupitant metabolite Monohydroxy Netupitant
概要
説明
モノヒドロキシネツピタントは、強力で選択的なニューロキニン-1受容体拮抗薬であるネツピタントの代謝産物です。 主に、薬理学的特性と潜在的な治療用途を研究するため、研究設定で使用されています . この化合物は、分子式がC30H32F6N4O2で、分子量は594.59 g/molです .
2. 製法
合成経路と反応条件: モノヒドロキシネツピタントは、ネツピタントの水酸化によって合成されます。具体的な合成経路と反応条件は、専有技術であり、広く公開されていません。
工業的生産方法: モノヒドロキシネツピタントの工業的生産方法は、広く文書化されていません。通常、このような化合物は、純度と一貫性を確保するため、厳格な品質管理対策を講じた専門施設で生産されます。 生産プロセスには、合成、精製、品質試験などの複数のステップが含まれる場合があります .
3. 化学反応解析
反応の種類: モノヒドロキシネツピタントは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、さらに酸化されて追加の代謝産物を生成する可能性があります。
還元: 還元反応は、モノヒドロキシネツピタントを元の化合物であるネツピタントに戻す可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤.
主な生成物: これらの反応から生成される主な生成物には、ネツピタントのさまざまな水酸化および脱水酸化誘導体があります .
4. 科学研究の応用
モノヒドロキシネツピタントには、いくつかの科学研究の応用があります。
化学: ネツピタントの代謝経路を研究するために、分析化学で参照化合物として使用されます。
生物学: 生物系におけるニューロキニン-1受容体との相互作用について調査されています。
医学: 特に化学療法誘発性の悪心と嘔吐の文脈で、潜在的な制吐作用について探求されています。
科学的研究の応用
Monohydroxy Netupitant has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of Netupitant.
Biology: Investigated for its interactions with neurokinin-1 receptors in biological systems.
Medicine: Explored for its potential antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
モノヒドロキシネツピタントは、悪心と嘔吐の調節に関与するニューロキニン-1受容体を選択的に拮抗することによって作用を発揮します。この化合物は、嘔吐に関連する神経ペプチドであるサブスタンスPがこれらの受容体への結合を阻害します。 この阻害は、悪心と嘔吐を引き起こす下流のシグナル伝達経路の活性化を防ぎます .
類似化合物:
ネツピタント: 親化合物であり、これもニューロキニン-1受容体拮抗薬です。
パロノセトロン: セロトニン3受容体拮抗薬で、ネツピタントと組み合わせて使用されることが多いです。
アプレピタント: 同様の治療目的で使用される別のニューロキニン-1受容体拮抗薬.
独自性: モノヒドロキシネツピタントは、その特定の水酸化により、親化合物やその他の類似薬剤と比較して、独特の薬物動態的および薬力学的特性を示す可能性があります .
Safety and Hazards
将来の方向性
Netupitant/palonosetron (NEPA; Akynzeo®), available in oral and intravenous (IV) formulations, is a fixed-dose combination of the neurokinin 1 (NK1) receptor antagonist netupitant (or the prodrug, fosnetupitant, in the IV formulation) and the second-generation serotonin 3 (5-HT3) receptor antagonist palonosetron . It is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in adults . In clinical trials, (fos)netupitant/palonosetron plus dexamethasone was associated with high complete response rates (no emesis and no rescue medication) in the acute, delayed and overall phases in patients receiving highly or moderately emetogenic chemotherapy, with efficacy maintained over multiple cycles . Both the oral and IV formulations of the drug combination are well tolerated . The fixed-dose combination is concordant with guideline recommendations and provides a simple and convenient option for prophylaxis against acute and delayed CINV in patients receiving highly or moderately emetogenic chemotherapy .
生化学分析
Biochemical Properties
Monohydroxy Netupitant plays a significant role in biochemical reactions, particularly in the context of neurokinin-1 receptor antagonism. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the neurokinin-1 receptor, where Monohydroxy Netupitant acts as an antagonist, inhibiting the binding of substance P, a neuropeptide involved in pain and inflammation pathways . Additionally, Monohydroxy Netupitant is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which facilitates its biotransformation and elimination .
Cellular Effects
Monohydroxy Netupitant influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the neurokinin-1 receptor, Monohydroxy Netupitant inhibits the downstream signaling of substance P, leading to reduced inflammation and pain responses . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory pathways. Furthermore, Monohydroxy Netupitant impacts cellular metabolism by altering the metabolic flux of key intermediates involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of Monohydroxy Netupitant involves its binding to the neurokinin-1 receptor, where it competitively inhibits the binding of substance P . This inhibition prevents the activation of downstream signaling pathways that mediate pain and inflammation responses. Additionally, Monohydroxy Netupitant may influence enzyme activity by either inhibiting or activating specific enzymes involved in its metabolism. Changes in gene expression are also observed, particularly in genes related to inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monohydroxy Netupitant change over time. The compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Monohydroxy Netupitant maintains its efficacy in reducing inflammation and pain responses in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of Monohydroxy Netupitant vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain responses without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Monohydroxy Netupitant is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that are subsequently eliminated via hepatic and renal routes . The interaction with cytochrome P450 enzymes, particularly CYP3A4, plays a crucial role in its biotransformation and clearance from the body .
Transport and Distribution
Monohydroxy Netupitant is transported and distributed within cells and tissues through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, Monohydroxy Netupitant accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of Monohydroxy Netupitant is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Monohydroxy Netupitant is primarily in the cytoplasm and nucleus . The compound is directed to these compartments through specific targeting signals and post-translational modifications that facilitate its transport and retention. In the cytoplasm, Monohydroxy Netupitant interacts with various cytoplasmic proteins and enzymes, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The precise localization and activity of Monohydroxy Netupitant within these compartments are critical for its overall biological function.
準備方法
Synthetic Routes and Reaction Conditions: Monohydroxy Netupitant is synthesized through the hydroxylation of Netupitant. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production methods for Monohydroxy Netupitant are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including synthesis, purification, and quality testing .
化学反応の分析
Types of Reactions: Monohydroxy Netupitant undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional metabolites.
Reduction: Reduction reactions may convert Monohydroxy Netupitant back to its parent compound, Netupitant.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Netupitant .
類似化合物との比較
Netupitant: The parent compound, also a neurokinin-1 receptor antagonist.
Palonosetron: A serotonin 3 receptor antagonist often used in combination with Netupitant.
Aprepitant: Another neurokinin-1 receptor antagonist used for similar therapeutic purposes.
Uniqueness: Monohydroxy Netupitant is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents .
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGOZHKFGSQBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)
![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)





![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)
![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)
